2-Naphthalenethiol
2-Naphthalenethiol
The magnetic resonance shift for a self-assembled monolayer of 2-naphthalenethiol was studied that suggested considerable promise in flexible and transparent photonic devices for biological and chemical sensing.
2-Naphthalenethiol, also known as 2-thionaphthol or 2-mercaptonaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Naphthalenethiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-naphthalenethiol is primarily located in the membrane (predicted from logP). 2-Naphthalenethiol has an artichoke, creamy, and meaty taste.
2-Naphthalenethiol, also known as 2-thionaphthol or 2-mercaptonaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Naphthalenethiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-naphthalenethiol is primarily located in the membrane (predicted from logP). 2-Naphthalenethiol has an artichoke, creamy, and meaty taste.
Brand Name:
Vulcanchem
CAS No.:
91-60-1
VCID:
VC21309410
InChI:
InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
SMILES:
C1=CC=C2C=C(C=CC2=C1)S
Molecular Formula:
C10H8S
Molecular Weight:
160.24 g/mol
2-Naphthalenethiol
CAS No.: 91-60-1
Cat. No.: VC21309410
Molecular Formula: C10H8S
Molecular Weight: 160.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The magnetic resonance shift for a self-assembled monolayer of 2-naphthalenethiol was studied that suggested considerable promise in flexible and transparent photonic devices for biological and chemical sensing. 2-Naphthalenethiol, also known as 2-thionaphthol or 2-mercaptonaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Naphthalenethiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-naphthalenethiol is primarily located in the membrane (predicted from logP). 2-Naphthalenethiol has an artichoke, creamy, and meaty taste. |
|---|---|
| CAS No. | 91-60-1 |
| Molecular Formula | C10H8S |
| Molecular Weight | 160.24 g/mol |
| IUPAC Name | naphthalene-2-thiol |
| Standard InChI | InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
| Standard InChI Key | RFCQDOVPMUSZMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S |
| Boiling Point | 288.0 °C |
| Melting Point | 81.0 °C Mp 81 ° 81°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator